molecular formula C7H8N2O2S2 B1532210 2-Methanesulfonylpyridine-4-carbothioamide CAS No. 1221723-80-3

2-Methanesulfonylpyridine-4-carbothioamide

Cat. No.: B1532210
CAS No.: 1221723-80-3
M. Wt: 216.3 g/mol
InChI Key: LFQXYZAWRWHGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfonylpyridine-4-carbothioamide is a chemical compound with the molecular formula C7H8N2O2S2 and a molecular weight of 216.3 g/mol. This compound is characterized by its pyridine ring substituted with a methanesulfonyl group at the 2-position and a carbothioamide group at the 4-position. It is a relatively niche compound used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylpyridine-4-carbothioamide typically involves the following steps:

  • Starting Material: The synthesis begins with pyridine-4-carbothioamide as the starting material.

  • Methanesulfonylation: The pyridine ring is then subjected to methanesulfonylation, where methanesulfonyl chloride (MsCl) is used in the presence of a base such as triethylamine (Et3N) to introduce the methanesulfonyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle reactive chemicals like methanesulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylpyridine-4-carbothioamide can undergo various chemical reactions, including:

  • Oxidation: The thioamide group can be oxidized to form a sulfoxide or sulfone derivative.

  • Reduction: The compound can be reduced to form a thioamide derivative.

  • Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxide or sulfone derivatives.

  • Reduction Products: Thioamide derivatives.

  • Substitution Products: Amine or alcohol derivatives.

Scientific Research Applications

2-Methanesulfonylpyridine-4-carbothioamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methanesulfonylpyridine-4-carbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, influencing biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methanesulfonylpyridine-4-carbothioamide can be compared with other similar compounds, such as:

  • Pyridine-4-carbothioamide: Lacks the methanesulfonyl group.

  • 2-Methanesulfonylpyridine: Lacks the carbothioamide group.

  • 2-Methanesulfonylpyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness: The presence of both the methanesulfonyl and carbothioamide groups in this compound makes it unique compared to other similar compounds, providing distinct chemical properties and reactivity.

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Properties

IUPAC Name

2-methylsulfonylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c1-13(10,11)6-4-5(7(8)12)2-3-9-6/h2-4H,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQXYZAWRWHGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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